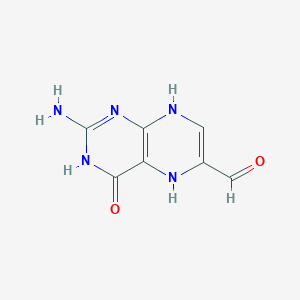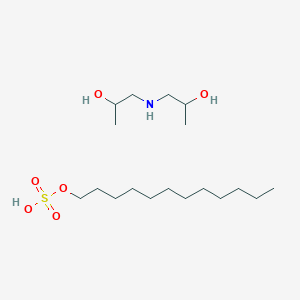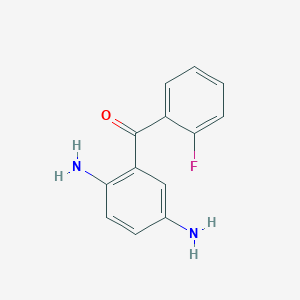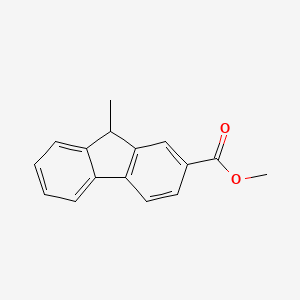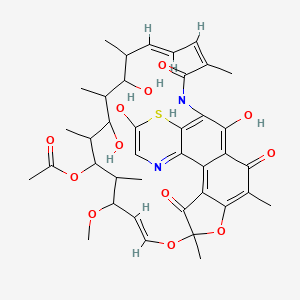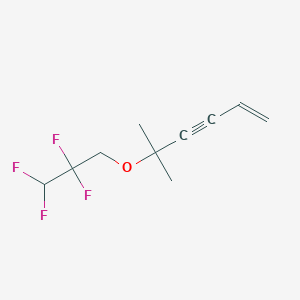![molecular formula C16H17N3O3S B14475541 N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide CAS No. 65488-11-1](/img/structure/B14475541.png)
N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sulfonyl diazenyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylacetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Step 2: Reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylacetamide in the presence of a base such as triethylamine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or sulfonamides.
Scientific Research Applications
N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(4-nitrophenyl)acetamide
- N-Methyl-N-(4-chlorophenyl)acetamide
- N-Methyl-N-(4-methoxyphenyl)acetamide
Uniqueness
N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide is unique due to the presence of the sulfonyl diazenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities.
Properties
CAS No. |
65488-11-1 |
|---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(4-methylphenyl)sulfonyldiazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-12-4-10-16(11-5-12)23(21,22)18-17-14-6-8-15(9-7-14)19(3)13(2)20/h4-11H,1-3H3 |
InChI Key |
PTANHYFJZWKJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



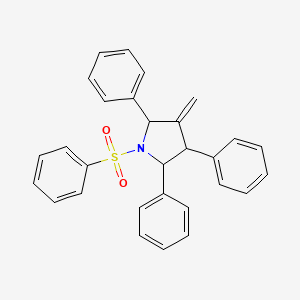


![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
